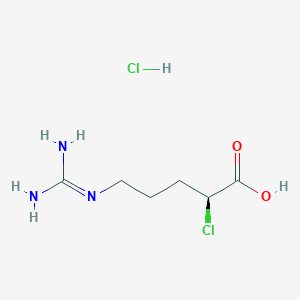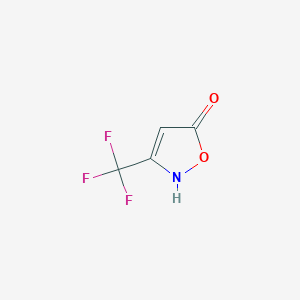
3-(Trifluoromethyl)isoxazol-5-ol
Overview
Description
3-(Trifluoromethyl)isoxazol-5-ol is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring significantly influences its chemical properties and biological activities. This compound is of considerable interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The substitution of various groups on the isoxazole ring imparts different activities .
Mode of Action
It’s known that the chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Biochemical Pathways
Isoxazoles are known to be synthesized via various synthetic techniques, most of which employ cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction .
Pharmacokinetics
It’s known that the lipophilic diaromatic derivatives of isoxazoles can cross the blood-brain barrier (bbb), indicating potential central nervous system (cns) activity .
Result of Action
Isoxazoles have been shown to have a wide spectrum of biological activities and therapeutic potential .
Action Environment
It’s known that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific groups substituted on the isoxazole ring .
Cellular Effects
Isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isoxazole derivatives have been synthesized and evaluated pharmacologically in vitro and in vivo for various activities .
Dosage Effects in Animal Models
Isoxazole derivatives have been evaluated pharmacologically in vitro and in vivo for various activities .
Metabolic Pathways
Isoxazole derivatives have been synthesized and evaluated for various activities .
Transport and Distribution
Isoxazole derivatives have been shown to cross the blood-brain barrier, suggesting they can be distributed within the body .
Subcellular Localization
Isoxazole derivatives have been shown to cross the blood-brain barrier, suggesting they can reach various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isoxazol-5-ol typically involves a [3 + 2] cycloaddition reaction. One common method is the reaction of nitrile oxides with alkynes. For instance, trifluoroacetonitrile oxide can be generated in situ and reacted with an alkyne to form the desired isoxazole . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)isoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-(Trifluoromethyl)isoxazol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the synthesis of agrochemicals and materials science.
Comparison with Similar Compounds
Isoxazole: A basic five-membered ring with one oxygen and one nitrogen atom.
3-(Trifluoromethyl)isoxazole: Similar structure but without the hydroxyl group.
5-Methylisoxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness: 3-(Trifluoromethyl)isoxazol-5-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDTNKXRBJRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NOC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



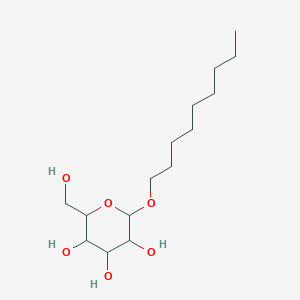
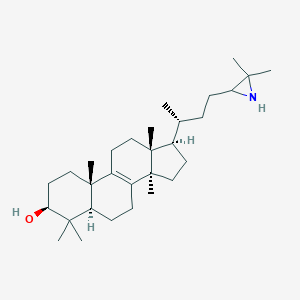


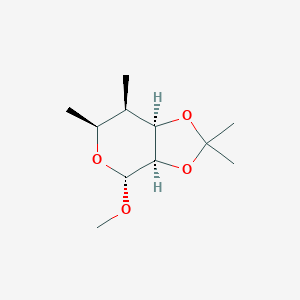

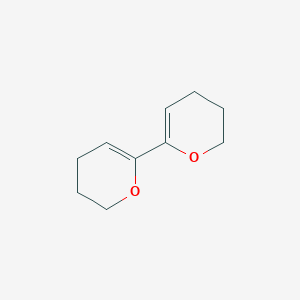
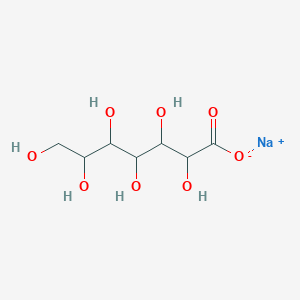

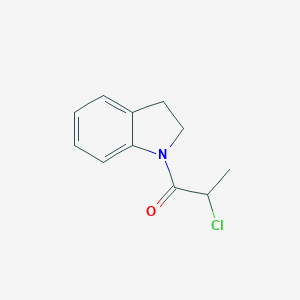
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
